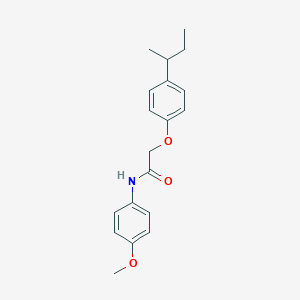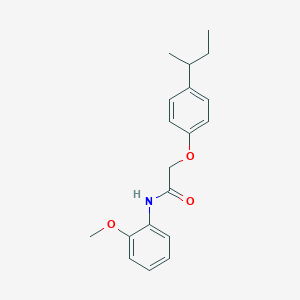
N-(2-adamantyl)-5-chloro-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-adamantyl)-5-chloro-2-methoxybenzamide is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects that make it a promising candidate for future studies.
Mécanisme D'action
The mechanism of action of N-(2-adamantyl)-5-chloro-2-methoxybenzamide is not fully understood, but it is believed to work by modulating the activity of dopamine receptors in the brain. This leads to an increase in dopamine release, which can have various effects on the brain and body.
Biochemical and physiological effects:
N-(2-adamantyl)-5-chloro-2-methoxybenzamide has various biochemical and physiological effects that make it a promising candidate for further scientific research. Some of these effects include an increase in dopamine release, neuroprotective properties, and potential use in treating Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-adamantyl)-5-chloro-2-methoxybenzamide in lab experiments is its potential use in treating Parkinson's disease. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to study the compound in detail.
Orientations Futures
There are several future directions for studying N-(2-adamantyl)-5-chloro-2-methoxybenzamide. One direction is to further investigate its potential use in treating Parkinson's disease. Another direction is to study its effects on other neurotransmitter systems in the brain. Additionally, further research can be done to better understand the compound's mechanism of action.
Méthodes De Synthèse
The synthesis of N-(2-adamantyl)-5-chloro-2-methoxybenzamide involves the reaction of 2-adamantanone with 5-chloro-2-methoxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using various techniques such as column chromatography.
Applications De Recherche Scientifique
N-(2-adamantyl)-5-chloro-2-methoxybenzamide has been studied for its potential use in various scientific research applications. One such application is in the field of neuroscience, where this compound has been found to have an effect on the dopaminergic system. It has also been studied for its potential use in treating Parkinson's disease, as it has been found to have neuroprotective properties.
Propriétés
Formule moléculaire |
C18H22ClNO2 |
|---|---|
Poids moléculaire |
319.8 g/mol |
Nom IUPAC |
N-(2-adamantyl)-5-chloro-2-methoxybenzamide |
InChI |
InChI=1S/C18H22ClNO2/c1-22-16-3-2-14(19)9-15(16)18(21)20-17-12-5-10-4-11(7-12)8-13(17)6-10/h2-3,9-13,17H,4-8H2,1H3,(H,20,21) |
Clé InChI |
WZZQTQVXZBULEP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2C3CC4CC(C3)CC2C4 |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)C(=O)NC2C3CC4CC(C3)CC2C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[3-({[(2,4-dimethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B251509.png)


![3,5-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251516.png)
![3,5-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251517.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethylbenzamide](/img/structure/B251519.png)

![N-[3-methoxy-4-(pentanoylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B251522.png)